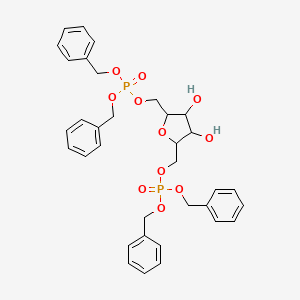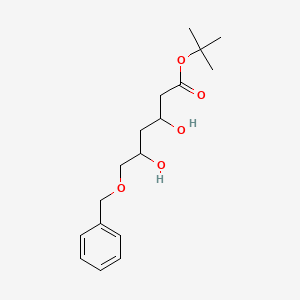
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid is an organic compound that features a carbobenzoxy (Cbz) protected amino group and a dimethoxyphenyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the acetic acid moiety: The acetic acid moiety is introduced through a series of reactions, often starting from commercially available precursors.
Introduction of the dimethoxyphenyl group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
相似化合物的比较
Similar Compounds
2-(Cbz-amino)-2-phenylacetic Acid: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
2-(Cbz-amino)-2-(3,4-dimethoxyphenyl)acetic Acid: Similar structure but with different substitution pattern on the phenyl ring.
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)propanoic Acid: Contains an additional methyl group, which may influence its properties.
Uniqueness
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid is unique due to the presence of both the Cbz-protected amino group and the 2,3-dimethoxyphenyl moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C18H19NO6 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC 名称 |
2-(2,3-dimethoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C18H19NO6/c1-23-14-10-6-9-13(16(14)24-2)15(17(20)21)19-18(22)25-11-12-7-4-3-5-8-12/h3-10,15H,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI 键 |
IIRZYRUIOTVKQL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)











